What are the physical and chemical properties of Methyl 4-acetamidobenzoate?
What are the physical and chemical properties of Methyl 4-acetamidobenzoate?
An In-depth Technical Guide to Methyl 4-acetamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-acetamidobenzoate, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with detailed data, experimental protocols, and workflow visualizations.
Compound Identification and General Properties
Methyl 4-acetamidobenzoate is an organic compound that features both an amide and a methyl ester functional group attached to a benzene ring in a para configuration.
| Identifier | Value |
| IUPAC Name | methyl 4-acetamidobenzoate[1] |
| Synonyms | Methyl 4-(acetylamino)benzoate, 4-Carbomethoxyanilide |
| CAS Number | 17012-22-5[1] |
| Molecular Formula | C₁₀H₁₁NO₃[1] |
| Molecular Weight | 193.20 g/mol [1] |
| InChI Key | QKWTXJSLAZKYGV-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)OC[1] |
Physical Properties
The physical characteristics of Methyl 4-acetamidobenzoate are summarized below.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder or crystals | --INVALID-LINK-- |
| Melting Point | 148 - 151 °C | --INVALID-LINK-- |
| Boiling Point | ~386.7 °C (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, and ether. Slightly soluble in water.[2][3] | --INVALID-LINK-- |
| Crystal Structure | Monoclinic, Space Group C 1 2/c 1[1] | --INVALID-LINK--[1] |
Chemical and Spectroscopic Properties
The chemical behavior and spectral data are crucial for the identification and characterization of the compound.
Chemical Reactivity
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Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield 4-acetamidobenzoic acid and methanol. The amide bond is more stable but can also be hydrolyzed under more vigorous conditions.
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Stability: The compound is generally stable under normal laboratory conditions.
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Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Spectroscopic Data
| Spectrum Type | Key Features and Peaks |
| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H ortho to ester), ~7.6 (d, 2H, Ar-H ortho to amide), ~3.85 (s, 3H, -OCH₃), ~2.15 (s, 3H, -COCH₃), ~10.2 (s, 1H, -NH, broad) |
| ¹³C NMR | δ (ppm): ~168.5 (C=O, amide), ~166.5 (C=O, ester), ~142.0 (Ar-C), ~131.0 (Ar-C), ~126.0 (Ar-C), ~119.0 (Ar-C), ~52.0 (-OCH₃), ~24.5 (-COCH₃)[1] |
| Infrared (IR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I band), ~1600 (aromatic C=C stretch), ~1280 (C-O stretch) |
| Mass Spectrometry (MS) | m/z: 193 (M⁺), 151 ([M-CH₂CO]⁺), 120 ([M-CH₂CO-OCH₃]⁺)[1] |
Experimental Protocols
Detailed methodologies for the synthesis and a key chemical transformation are provided below.
Synthesis of Methyl 4-acetamidobenzoate via Acetylation
Principle: This protocol describes the N-acetylation of methyl 4-aminobenzoate using acetic anhydride. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.
Materials:
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Methyl 4-aminobenzoate
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Acetic Anhydride
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Pyridine
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Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
Procedure:
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In a 100 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.
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Add pyridine (1.2 eq) to the solution and cool the flask in an ice-water bath to 0 °C.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.
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Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), deionized water (1x), and saturated NaHCO₃ solution (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure methyl 4-acetamidobenzoate.
Alkaline Hydrolysis of Methyl 4-acetamidobenzoate
Principle: This procedure details the saponification of the methyl ester group to a carboxylate, which is subsequently protonated to form the carboxylic acid.
Materials:
-
Methyl 4-acetamidobenzoate
-
Sodium Hydroxide (NaOH)
-
Methanol
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Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add methyl 4-acetamidobenzoate (1.0 eq).
-
Add a solution of sodium hydroxide (2.0 eq) dissolved in a 3:1 mixture of methanol and water.
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Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
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Monitor the disappearance of the starting material by TLC.
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After the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate should form.
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Collect the solid product, 4-acetamidobenzoic acid, by vacuum filtration.
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Wash the solid with cold deionized water and dry under vacuum.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to working with Methyl 4-acetamidobenzoate.
Caption: Workflow for the Synthesis of Methyl 4-acetamidobenzoate.
Caption: Experimental Workflow for Alkaline Hydrolysis.
Caption: Logical Flow for Physicochemical Characterization.
Safety and Handling
Professionals handling Methyl 4-acetamidobenzoate should adhere to standard laboratory safety protocols.
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General Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid dust formation and accumulation.[5][6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][6]
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Hazards: May cause skin and serious eye irritation.[7] May cause respiratory irritation if inhaled.
-
First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[3][4]
References
- 1. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
